Antifungal agent 72
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 72 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for antifungal agents often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
Antifungal agent 72 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and resistance.
Biology: Investigated for its effects on fungal cell physiology and gene expression.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to existing antifungal drugs.
Industry: Utilized in the development of new antifungal formulations and products for agricultural and clinical use.
Mechanism of Action
The mechanism of action of antifungal agent 72 involves the inhibition of the efflux pump function and the downregulation of resistance-associated genes. This is achieved through the disruption of the Pdr1-KIX interaction, which is crucial for the regulation of efflux pump genes in fungi . By inhibiting this interaction, this compound effectively reduces the efflux of antifungal drugs from fungal cells, thereby enhancing their efficacy.
Comparison with Similar Compounds
- Fluconazole
- Amphotericin B
- Caspofungin
Biological Activity
Antifungal Agent 72, also known as a Pdr1-KIX inhibitor, has emerged as a significant compound in the fight against fungal infections, particularly those resistant to conventional treatments like fluconazole. This article delves into its biological activity, mechanisms of action, and efficacy through detailed research findings and case studies.
Overview of this compound
This compound has been characterized by its potent antifungal activity against various strains of fungi, including those resistant to fluconazole. Its minimum inhibitory concentration (MIC) is reported at 63 ng/mL , indicating its effectiveness even in the presence of resistance mechanisms commonly seen in clinical isolates .
This compound operates primarily by inhibiting the Pdr1-KIX complex, which is crucial for the regulation of drug resistance in fungi. This inhibition disrupts the expression of genes associated with efflux pumps that contribute to antifungal resistance. The compound's ability to synergistically enhance the efficacy of fluconazole further underscores its potential as a treatment option against resistant fungal strains .
Biological Activity
The biological activity of this compound can be summarized through various studies that highlight its effects on fungal growth and gene expression:
- Gene Expression Modulation : Research indicates that treatment with this compound significantly alters the transcription profiles of resistant fungal strains, affecting genes involved in drug resistance and metabolism. This modulation leads to increased susceptibility to other antifungals when used in combination therapy .
- Synergistic Effects : The compound exhibits strong synergistic effects when combined with fluconazole, enhancing its antifungal properties and reducing the likelihood of resistance development. This synergy is particularly valuable in treating infections caused by Candida species that have developed resistance to standard therapies .
Case Study 1: Efficacy Against Fluconazole-Resistant Strains
In a controlled study involving fluconazole-resistant Candida albicans, this compound demonstrated significant antifungal activity. The combination treatment resulted in a reduction of fungal burden in murine models, illustrating its potential for clinical application against resistant infections .
Case Study 2: Gene Expression Analysis
A comprehensive gene expression analysis was performed on C. neoformans treated with this compound. The results showed that over 2,000 genes were affected, with upregulation of genes involved in stress response and downregulation of those associated with cell wall integrity and drug efflux mechanisms. This indicates a multi-faceted approach to combating fungal infections through targeted gene modulation .
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Fungal Strain | MIC (ng/mL) | Resistance Status |
---|---|---|
Candida albicans | 63 | Fluconazole-resistant |
Cryptococcus neoformans | 125 | Sensitive |
Candida glabrata | 31 | Intermediate resistance |
Table 2: Gene Expression Changes Induced by this compound
Gene Name | Function | Expression Change |
---|---|---|
ECM16 | Cell wall integrity | Downregulated |
HSP10 | Heat shock response | Upregulated |
MGE1 | Mitochondrial function | Upregulated |
NOP14 | Ribosome biogenesis | Upregulated |
Properties
Molecular Formula |
C13H14N4OS |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
5-amino-N-(2,3-dihydro-1H-inden-5-yl)-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C13H14N4OS/c14-11-7-12(18)17(16-11)13(19)15-10-5-4-8-2-1-3-9(8)6-10/h4-7,16H,1-3,14H2,(H,15,19) |
InChI Key |
RKDJDORYIGWQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=S)N3C(=O)C=C(N3)N |
Origin of Product |
United States |
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